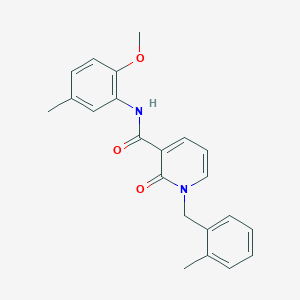

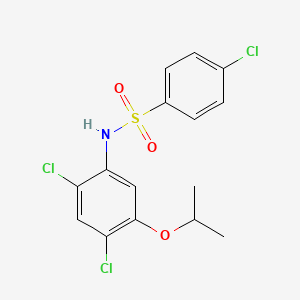

![molecular formula C26H18O9 B2979802 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 858766-55-9](/img/structure/B2979802.png)

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

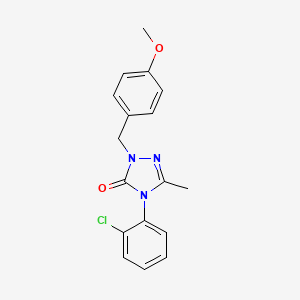

The compound “3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate” is a complex organic molecule. It contains several functional groups and structural motifs, including a benzo[d][1,3]dioxole group , a chromen-7-yl group, and an ethoxycarbonyl group. The benzo[d][1,3]dioxole group is an important functional group found in many alkaloids and has been found to induce the formation of the human telomeric DNA G-quadruplex .

Synthesis Analysis

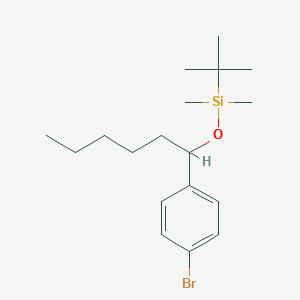

The synthesis of such a complex molecule would likely involve multiple steps and various chemical reactions. While specific synthesis methods for this exact compound were not found, related compounds have been synthesized using methods such as Pd-catalyzed arylation , Noyori asymmetric hydrogenation , and the reaction of salicylic acids with acetylenic esters mediated by CuI and NaHCO3 .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The benzo[d][1,3]dioxole group, for example, consists of a benzene ring fused to a 1,3-dioxole ring . The chromen-7-yl group is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring. The ethoxycarbonyl group is a carbonyl group (C=O) with an ethoxy group (CH2CH3) attached to the carbonyl carbon .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the benzo[d][1,3]dioxole group has been found to play an important role in influencing the inductive properties of alkaloids . The carbonyl group in the ethoxycarbonyl moiety could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzo[d][1,3]dioxole group could potentially influence its optical properties . The compound’s solubility, melting point, and boiling point would also be determined by its molecular structure and the nature of its functional groups.Aplicaciones Científicas De Investigación

Transition-metal-free Arylation

Transition-metal-free Intramolecular Arylation of Phenols : A study by Bajracharya and Daugulis (2008) discusses a base-mediated, transition-metal-free intramolecular arylation of phenols with aryl halides, leading to the formation of benzo[c]chromenes. This process involves the formation of a benzyne intermediate followed by aromatic sp(2) C-H functionalization, indicating its potential in synthesizing complex chromene derivatives without the need for transition metals (Bajracharya & Daugulis, 2008).

Synthesis of Naphthopyran Units

Chromene Chromium Carbene Complexes : Rawat, Prutyanov, and Wulff (2006) explored the use of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, which are components in photochromic materials and biologically active natural products. Their research demonstrates the complex's ability to undergo benzannulation reactions, contributing to the field of organic synthesis and material science (Rawat, Prutyanov, & Wulff, 2006).

Three-component Condensation

Three-component Condensation for Spiro[chromene-4,3′-pyrrole] : Dmitriev et al. (2011) reported on the three-component condensation involving 1H-pyrrol-2,3-diones with acetonitriles and dimedone, leading to the formation of spiro[chromene-4,3′-pyrrole] derivatives. This method showcases an efficient strategy for constructing spiro compounds, which have significant potential in developing new materials and pharmaceuticals (Dmitriev et al., 2011).

Synthesis and Structural Studies

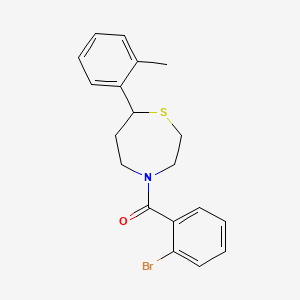

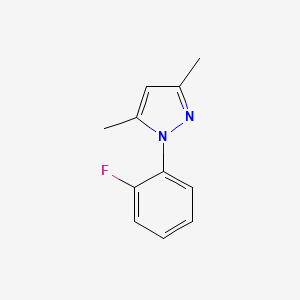

Highly Substituted Pyrazole Ligands and Complexes : Budzisz, Małecka, and Nawrot (2004) explored the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. Their work provides insights into the structural aspects of these complexes and their potential applications in catalysis and pharmaceutical research (Budzisz, Małecka, & Nawrot, 2004).

Heteroannulation and Synthesis of Derivatives

Heteroannulation of Chromene Derivatives : Mahmoud et al. (2009) detailed the synthesis of chromeno[4,3-e]indazolone, chromeno[4,3-f]quinazoline, and pyrano[3,2-c]chromene derivatives through heteroannulation. Their research opens avenues for the development of novel compounds with potential application in drug discovery and material science (Mahmoud et al., 2009).

Mecanismo De Acción

Target of action

Many compounds with a benzo[d][1,3]dioxole structure have been found to have anticancer activity . They might target proteins involved in cell proliferation and survival, such as tubulin, a protein that forms the microtubules of the cellular cytoskeleton .

Mode of action

These compounds might interact with their targets by binding to specific sites, thereby modulating the function of the target proteins. For instance, they might inhibit the polymerization of tubulin, leading to disruption of the microtubule network and cell cycle arrest .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. If tubulin is a target, the compound might affect cell cycle progression and induce apoptosis .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound has anticancer activity, it might lead to cell cycle arrest and induction of apoptosis in cancer cells .

Direcciones Futuras

Given the interesting properties of the benzo[d][1,3]dioxole group , future research could explore the synthesis of new compounds incorporating this group, as well as their potential applications in areas such as medicinal chemistry. Further studies could also investigate the compound’s mechanism of action and its potential biological activities.

Propiedades

IUPAC Name |

[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O9/c1-2-30-25(28)15-3-6-17(7-4-15)34-23-13-31-21-12-18(8-9-19(21)24(23)27)35-26(29)16-5-10-20-22(11-16)33-14-32-20/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTRIQFFTWLCJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)

![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2979730.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2979739.png)